molecular formula C23H29N3O5 B12102984 Benzyl ((S)-1-(((S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate

Benzyl ((S)-1-(((S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate

Cat. No.: B12102984
M. Wt: 427.5 g/mol
InChI Key: IAYNHAFLVMMCRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl ((S)-1-(((S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate is a complex organic compound with significant potential in various scientific fields. This compound features a benzyl group attached to a carbamate moiety, which is further linked to a chiral amino acid derivative. The presence of multiple functional groups, including an amino group, a hydroxyphenyl group, and a carbamate group, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((S)-1-(((S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.

    Formation of Amide Bonds: The amide bonds are formed through coupling reactions between amino acids and benzyl carbamate.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzyl ((S)-1-(((S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group yields quinones, while reduction of carbonyl groups results in alcohols.

Scientific Research Applications

Benzyl ((S)-1-(((S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl ((S)-1-(((S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Biological Activity

Benzyl ((S)-1-(((S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by a carbamate functional group, which is known to enhance biological activity in various pharmacophores. The structure can be broken down into several key components:

  • Carbamate Group : This group is crucial for the biological activity of many compounds. It consists of a carbonyl group attached to an alkoxy group and an amino group.
  • Amino Acid Derivatives : The presence of amino acid-like structures contributes to its interaction with biological targets.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds similar to benzyl carbamates exhibit varying degrees of antimicrobial activity against a range of pathogens. For instance:

  • Antibacterial Activity : Compounds related to this compound have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 1 to 8 µg/mL against resistant strains .

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, notably BACE1 (Beta-site amyloid precursor protein cleaving enzyme 1), which is implicated in Alzheimer's disease:

CompoundBACE1 Inhibition (%)Log k Value
CbzPAS3.4-
Compound 927.50.3924

This table illustrates that certain derivatives exhibit significant inhibition of BACE1 activity, indicating their potential as therapeutic agents in neurodegenerative diseases .

Study on Antimicrobial Efficacy

In a recent investigation, various derivatives were synthesized and tested against multidrug-resistant pathogens. The findings indicated that:

  • Compound Variants : Specific modifications in the phenolic ring significantly enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.
  • Mechanism of Action : The antimicrobial action was hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Study on Enzyme Inhibition

Another study focused on the enzyme inhibition properties of similar carbamate compounds:

  • In vitro Testing : Several compounds were tested for their inhibitory effects on BACE1, with results showing that modifications in the alkoxy substituents greatly influenced their inhibitory potency.
  • Potential Applications : These findings suggest that such compounds could be developed further as therapeutic agents targeting Alzheimer’s disease through BACE1 inhibition .

Properties

Molecular Formula

C23H29N3O5

Molecular Weight

427.5 g/mol

IUPAC Name

benzyl N-[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C23H29N3O5/c1-15(2)12-20(26-23(30)31-14-17-6-4-3-5-7-17)22(29)25-19(21(24)28)13-16-8-10-18(27)11-9-16/h3-11,15,19-20,27H,12-14H2,1-2H3,(H2,24,28)(H,25,29)(H,26,30)

InChI Key

IAYNHAFLVMMCRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.